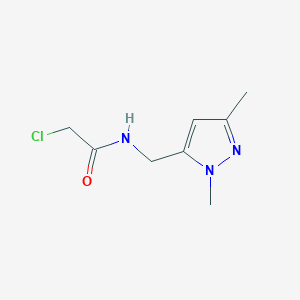
3-Aminonaphthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminonaphthalimide is a fluorescent probe that has been widely used in scientific research for various purposes. It is a small molecule that emits light when excited by a certain wavelength of light. This property makes it an ideal tool for studying biological processes, such as protein-protein interactions, enzyme activity, and gene expression.
作用机制
The mechanism of action of 3-Aminonaphthalimide is based on its ability to emit light when excited by a certain wavelength of light. This property is due to the presence of a chromophore in the molecule. The chromophore absorbs energy from the excitation light and then emits light at a longer wavelength. The emitted light can be detected and measured, providing information about the biological process being studied.
Biochemical and Physiological Effects:
3-Aminonaphthalimide has no known biochemical or physiological effects on living organisms. It is a small molecule that is not metabolized or degraded by cells. It is therefore considered safe for use in scientific research.
实验室实验的优点和局限性
One of the main advantages of 3-Aminonaphthalimide is its high sensitivity and specificity for protein-protein interactions. It can detect even weak interactions between proteins with high accuracy. Another advantage is its ease of use and versatility. It can be used in various experimental setups, such as in vitro assays, cell-based assays, and in vivo imaging.
One limitation of 3-Aminonaphthalimide is its potential toxicity to cells at high concentrations. It can also interfere with some biological processes if not used properly. Another limitation is its dependence on the excitation light source. The quality and intensity of the excitation light can affect the accuracy and reliability of the results.
未来方向
There are many future directions for the use of 3-Aminonaphthalimide in scientific research. One direction is the development of new methods for its synthesis, purification, and modification. This can improve the yield, purity, and properties of the molecule, making it more useful for various applications.
Another direction is the development of new probes based on 3-Aminonaphthalimide. These probes can be designed to target specific biological processes or molecules, such as DNA, RNA, lipids, and metabolites. This can expand the range of applications for the molecule and provide new insights into biological processes.
Finally, the use of 3-Aminonaphthalimide in combination with other techniques, such as mass spectrometry and X-ray crystallography, can provide a more comprehensive understanding of protein-protein interactions and other biological processes. This can lead to the development of new drugs and therapies for various diseases.
合成方法
The synthesis of 3-Aminonaphthalimide can be achieved through various methods. One of the most common methods is the reaction of 3-nitrophthalic anhydride with ammonia in the presence of a catalyst. This reaction produces 3-Aminonaphthalimide with high yield and purity. Other methods include the reduction of 3-nitro-2-aminophthalic acid and the reaction of 3-nitro-2-aminophthalic anhydride with ammonia.
科学研究应用
3-Aminonaphthalimide has been widely used in scientific research for various purposes. One of its main applications is in the study of protein-protein interactions. It can be used as a fluorescent probe to detect the interaction between two proteins in vitro or in vivo. This property has been used in the study of various biological processes, such as signal transduction, gene expression, and enzyme activity.
属性
IUPAC Name |
5-aminobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(16)14-11(8)15/h1-5H,13H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWMKHWNNALEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)NC3=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminonaphthalimide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)

![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)






![2-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459115.png)

